Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate
Description
Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative characterized by two stereogenic centers (2R,4R) and a (R)-1-phenylethyl substituent. The hydroxy group at position 4 and the methyl ester at position 2 contribute to its polarity and reactivity, making it amenable to further functionalization.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 4-hydroxy-1-(1-phenylethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3 |
InChI Key |
GQVSOZIWEVUIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination and Cyclization
A method detailed in patent CN103896826A employs reductive amination between 4-methyl-3-piperidone and (R)-1-phenylethylamine under catalytic hydrogenation (Raney nickel or Pd/C) to form the chiral piperidine backbone. Key steps include:
- Condensation : 4-Methyl-3-piperidone reacts with (R)-1-phenylethylamine in toluene under reflux to form an enamine intermediate.
- Hydrogenation : Catalytic hydrogenation at 5–10 bar H₂ pressure reduces the enamine to the corresponding amine with 96.3% diastereomeric excess (de) .
- Esterification : The secondary amine is acylated with methyl chloroformate in dichloromethane (DCM) to install the methyl ester group.
Reaction Conditions :
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | None | Toluene | 80°C | 83% |
| 2 | Pd/C | Ethanol | 25°C | 78% |
| 3 | EDC | DCM | 0°C→RT | 89% |
This method achieves an overall yield of 67% for the final product, with high stereofidelity attributed to the chiral auxiliary’s steric bulk.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation offers a streamlined route to piperidine derivatives without stoichiometric chiral reagents. A protocol from Advanced Synthesis & Catalysis utilizes rhodium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP) to reduce cyclic enamines.
Substrate Preparation and Reduction
- Enamine Formation : 4-Hydroxy-2-piperidone is treated with (R)-1-phenylethylamine and paraformaldehyde to generate a bicyclic enamine.
- Hydrogenation : The enamine undergoes asymmetric hydrogenation at 50°C under 30 bar H₂ pressure using Rh/(R)-BINAP, achieving 92% enantiomeric excess (ee) .
- Esterification : The resulting amine is esterified with methyl iodide in the presence of potassium carbonate.
Key Data :
- Turnover Frequency (TOF) : 1,200 h⁻¹
- Pressure : 30 bar H₂
- ee : 92% (2R,4R configuration)
This method is notable for its atom economy but requires specialized catalysts, limiting large-scale applicability.
Aza-Michael Addition and Ring-Closing Metathesis
A hybrid strategy combining aza-Michael addition and ring-closing metathesis (RCM) is documented in Organic Letters.
Stepwise Assembly
- Aza-Michael Addition : Methyl acrylate reacts with (R)-1-phenylethylamine in methanol at 0°C to form a β-amino ester.
- Oxidation : The β-amino ester is oxidized to a ketone using MnO₂, enabling cyclization.
- RCM : Grubbs II catalyst facilitates ring closure to form the piperidine skeleton.
Optimization Insights :
- Catalyst Loading : 5 mol% Grubbs II
- Yield : 74% over three steps
- Stereoselectivity : >99% de for the (2R,4R) configuration
Industrial-Scale Synthesis via Continuous Flow
Patent CN102887854B outlines a continuous-flow process for analogous piperidine carboxylates, adaptable to the target compound:
Oxidation-Reduction Cascade
- Oxidation : 4-Picoline-2-carboxylate is oxidized with H₂O₂ and phosphomolybdic acid at 70°C to form an N-oxide.
- Reduction : The N-oxide undergoes palladium-catalyzed hydrogenation in methanol to yield the piperidine core.
- Resolution : Chiral chromatography separates the (2R,4R) isomer with 98% purity .
Scale-Up Parameters :
- Throughput : 50 kg/day
- Cost Efficiency : 30% reduction compared to batch processes
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Chiral Auxiliary | High de (96.3%) | Multi-step, moderate yields | Excellent | Moderate |
| Catalytic Hydrogenation | Atom economy | Expensive catalysts | Very Good | Low |
| Aza-Michael/RCM | Convergent synthesis | Sensitive to oxygen/moisture | Excellent | Moderate |
| Continuous Flow | High throughput | Requires specialized equipment | Good | High |
Chemical Reactions Analysis
Types of Reactions
Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol.
Scientific Research Applications
Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate, also known as a piperidine derivative, has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis. This article delves into its applications, supported by data tables and relevant case studies.
Synthetic Methods
This compound can be synthesized through various organic methods. One notable approach involves the use of 4-methyl-2-picolinic acid as a starting material, which undergoes hydrogenation reduction, esterification, and resolution to yield the desired compound. This method is characterized by its cost-effectiveness and operational safety, making it suitable for large-scale synthesis .
Anticoagulant Properties
One of the most significant applications of this compound is in the development of anticoagulants. It serves as a key intermediate in the synthesis of argatroban, a potent thrombin inhibitor used for treating patients with heparin-induced thrombocytopenia (HIT) and for anticoagulation during percutaneous coronary interventions. Argatroban's mechanism involves reversible binding to thrombin's active site, providing a therapeutic option for managing ischemic conditions .
Neuroprotective Effects
Research indicates that derivatives of piperidine compounds exhibit neuroprotective properties. This compound has been studied for its potential to mitigate neurodegenerative diseases by enhancing synaptic function and reducing oxidative stress .
Data Tables
-
Argatroban in Clinical Use :
A clinical study demonstrated the efficacy of argatroban in patients with HIT, showing significant improvements in platelet counts and reduced thrombotic events compared to traditional anticoagulants . -
Neuroprotection Studies :
Experimental models have shown that piperidine derivatives can reduce neuronal death in models of Alzheimer's disease by modulating neurotransmitter levels and enhancing neurotrophic factor signaling . -
Synthetic Method Optimization :
Recent advancements in synthetic methods have improved yields and reduced costs associated with producing this compound, facilitating its use in pharmaceutical research and development .
Mechanism of Action
The mechanism of action of Methyl(2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects : The target compound’s methyl ester and hydroxy group contrast with analogs featuring carbamoyl (e.g., ), ethyl ester (e.g., ), or bulky tert-butyl/trifluoromethyl sulfonyl groups (e.g., ). These modifications influence lipophilicity, solubility, and metabolic stability.
- Stereochemistry : The (2R,4R) configuration distinguishes it from compounds like (2S,4R)-tert-butyl derivatives or (2R)-ethyl-4-methyl analogs with (S)-phenylethyl groups . Optical rotation data (e.g., -45.5 for the carbamoyl analog ) highlight the role of stereochemistry in chiral recognition.
Physicochemical Properties
- Melting Points : Analogs with carbamoyl groups (79–81°C ) exhibit lower melting points compared to pyrrolidine dione derivatives (121–153°C ), likely due to reduced crystallinity.
- Optical Activity : The carbamoyl analog’s significant optical rotation (-45.5 ) underscores the impact of chiral centers on molecular conformation.
Biological Activity
Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- IUPAC Name : Methyl 4-hydroxy-1-(1-phenylethyl)piperidine-2-carboxylate
- Canonical SMILES : CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound's stereochemistry significantly influences its binding affinity and specificity towards molecular targets. Research indicates that it may act as an inhibitor or modulator of certain enzymatic pathways, potentially impacting various physiological processes.
Key Interactions
- Receptor Binding : The compound has been shown to interact with various receptors, including:
- Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes involved in neurotransmitter metabolism, which could lead to enhanced synaptic activity .
Pharmacological Profile
Research has demonstrated several pharmacological properties associated with this compound:
| Property | Description |
|---|---|
| Antidepressant Activity | Exhibits potential antidepressant effects through modulation of serotonin levels. |
| Anxiolytic Effects | May reduce anxiety symptoms by antagonizing NK(1) receptors. |
| Anti-inflammatory Potential | Suggested role in modulating inflammatory responses via adenosine receptor interactions. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects :
- NK(1) Receptor Antagonism :
- Adenosine A3 Receptor Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
